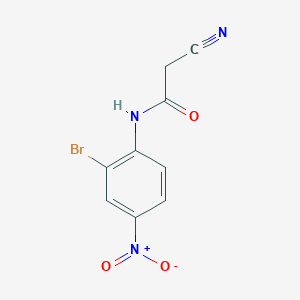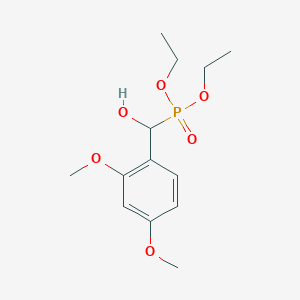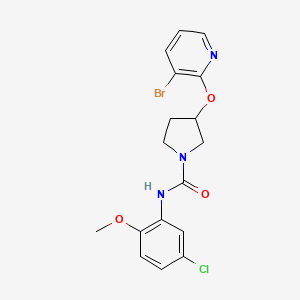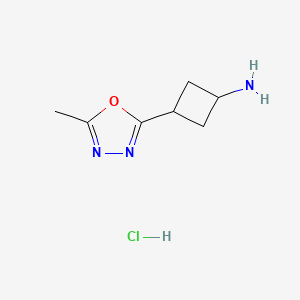
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential in the fields of neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Anticancer Properties
- Synthesis and Anticancer Activity : A research by Rashid et al. (2012) involved the synthesis of benzimidazoles bearing an oxadiazole nucleus, demonstrating significant to good anticancer activity. A specific compound was identified as a lead compound for further anticancer research (Rashid, Husain, & Mishra, 2012).
Anti-proliferative Agents
- In Silico Evaluation for Antiproliferative Activity : Ali et al. (2023) conducted in silico evaluation of 1,3,4-oxadiazole derivatives as potential anti-proliferative agents targeting cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation. Two molecules showed better docking scores than the reference ligand, indicating their potential as lead compounds for new anti-proliferative agents (Ali, Mahdi, & Razik, 2023).
Novel Synthesis Methods
- Synthesis of Disubstituted 1,3,4-Oxadiazole Derivatives : Ramazani et al. (2011) described a novel four-component reaction for synthesizing disubstituted 1,3,4-oxadiazole derivatives, completed in neutral conditions at room temperature and yielding excellent results (Ramazani, Shajari, Mahyari, & Ahmadi, 2011).
Antibacterial and Antifungal Activities
- Synthesis and Biological Evaluation : Sharma et al. (2014) synthesized a series of novel carbazole derivatives containing the 1,3,4-oxadiazol-2-amine group, which exhibited significant antibacterial and antifungal activity (Sharma, Kumar, & Pathak, 2014).
- Antimicrobial and Anticancer Agents : Ahsan and Shastri (2015) synthesized oxadiazole analogues and tested them for antimicrobial and antiproliferative activities, with several compounds showing anticancer selectivity and significant antimicrobial activity (Ahsan & Shastri, 2015).
Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Saundane et al. (2013) synthesized 1,3,4-oxadiazol-2-amine derivatives, exhibiting promising antibacterial, antifungal, and antioxidant activities (Saundane, Verma, & Katkar, 2013).
Anti-Inflammatory Agents
- Design and Biological Evaluation as Anti-Inflammatory Agents : Iyer et al. (2016) synthesized and evaluated 1,3,4-oxadiazole derivatives for their radical scavenging and anti-inflammatory properties, demonstrating significant activity and selectivity (Iyer, Gurupadayya, Koganti, Inturi, & Chandan, 2016).
properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-4-9-10-7(11-4)5-2-6(8)3-5;/h5-6H,2-3,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWSTOVQIFHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243501-57-5 |
Source


|
| Record name | (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)

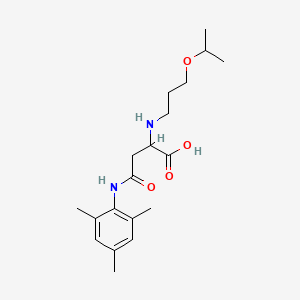
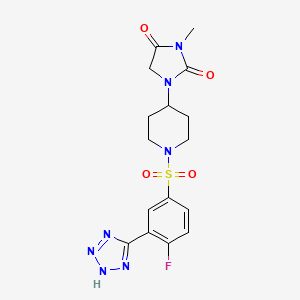
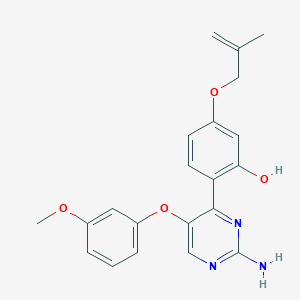
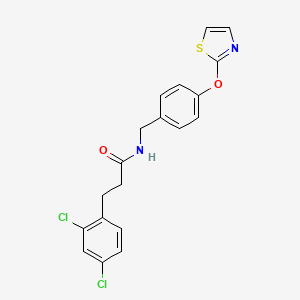
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
